(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H22IN3O3 and its molecular weight is 539.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrano[2,3-c]pyridine core and various substituents, suggest a diverse range of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C23H22IN3O3 with a molecular weight of approximately 580.2 g/mol. The presence of functional groups such as hydroxymethyl and carboxamide enhances its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C23H22I N3 O3 |
Molecular Weight | 580.2 g/mol |
IUPAC Name | This compound |
InChI Key | CZXIZQHKNHYHHJ-UHFFFAOYSA-N |
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to effectively bind to these targets, modulating their activity and influencing various biological pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in disease processes.
- Receptor Modulation : It may act as an agonist or antagonist for specific receptors, affecting cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
-
Anticancer Properties : Studies have demonstrated that the compound can induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors.
- Case Study : In vitro studies on breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers.
-
Antimicrobial Activity : Preliminary data suggest that the compound possesses antimicrobial properties against various bacterial strains.
- Case Study : Tests against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) indicating effective antibacterial action.
Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activity of this compound:
- Synthesis : The synthesis involves multiple steps starting from readily available precursors, including cyclization reactions to form the pyrano[2,3-c]pyridine core and subsequent substitution reactions to introduce various functional groups.
-
Biological Evaluations :
- A study published in Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing new anticancer agents.
- Research published in Antimicrobial Agents and Chemotherapy reported its effectiveness against resistant bacterial strains.
Summary of Biological Activities
Properties
IUPAC Name |
2-(4-ethylphenyl)imino-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22IN3O3/c1-3-16-4-8-20(9-5-16)29-25-22(24(31)28-19-10-6-18(26)7-11-19)12-21-17(14-30)13-27-15(2)23(21)32-25/h4-13,30H,3,14H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJNVFIEDCCQSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=NC=C3CO)C)C(=O)NC4=CC=C(C=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22IN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.